Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a multifunctional heterocyclic compound featuring a quinoline core substituted with a thioether-linked amide group and ester functionalities. Its structure includes:
- A quinoline scaffold with a 4-oxo-1,4-dihydro moiety at position 4 and a methyl ester at position 3.
- A thioether bridge connecting the quinoline core to a 2-(ethoxycarbonyl)phenyl-substituted amide group.
Properties
IUPAC Name |
methyl 2-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-3-30-21(27)14-9-5-7-11-16(14)23-17(25)12-31-20-18(22(28)29-2)19(26)13-8-4-6-10-15(13)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWHWTJMUSUCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been found to inhibit vegfr-2 kinase , which plays a crucial role in angiogenesis, a process that allows tumors to grow and metastasize.
Biochemical Pathways
Related compounds have been found to impact pathways associated with cancer cell proliferation and survival .
Result of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential cytotoxic effects on cancer cells .
Biological Activity
Methyl 2-((2-((2-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A quinoline core
- An ethoxycarbonyl group
- An amino group
- A thioether linkage
This intricate arrangement contributes to its biological properties and interactions with various biological targets.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Interaction with Cellular Targets : The thioether and amino groups may facilitate interactions with proteins or receptors, influencing signaling pathways related to cell survival and apoptosis.
- Antioxidant Properties : The presence of the quinoline moiety is known for its antioxidant capabilities, which may contribute to protective effects against oxidative stress in cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. coli | 10 | |
| S. aureus | 15 | |
| P. aeruginosa | 12 |
Case Studies
-
Study on Antitumor Effects : A study conducted on the MCF-7 breast cancer cell line indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
- Findings : The study reported an IC50 value of 5 µM, indicating effective inhibition of tumor cell proliferation.
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial activity revealed that the compound effectively inhibited both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the quinoline structure can enhance biological activity. For instance:
- Substitution at specific positions on the quinoline ring has been shown to increase potency against cancer cells and bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of quinoline-3-carboxylate derivatives and thioether-linked heterocycles. Below is a detailed comparison with structurally or functionally related compounds from the evidence:
Structural Analogs in the Quinoline Carboxylate Family
Functional Group Comparisons
- Thioether vs. Ester Linkages : The target compound’s thioether bridge (C-S-C) may enhance stability compared to oxygen-based esters (e.g., in ASE1721) but could reduce polarity .
- Amide Substituents : The 2-(ethoxycarbonyl)phenyl amide group distinguishes it from analogs like 399520-51-5, which has a thiophene group. This difference may influence solubility or receptor binding .
Research Findings and Implications
- Thermal Stability: The high melting point of ASE1721 (270–272°C) suggests that quinoline carboxylates are thermally robust. The target compound’s melting point is likely lower due to its bulky substituents .
- Synthetic Flexibility : The thioether linkage in the target compound allows for further derivatization (e.g., oxidation to sulfones), a feature absent in oxygen-linked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
